molecular formula C14H14N2O2S B2975055 (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone CAS No. 2034328-70-4

(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2975055
CAS RN: 2034328-70-4
M. Wt: 274.34
InChI Key: OLPWIWGIGDMVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies :

  • Ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions .
  • Functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . This phenomenon is called "pseudorotation" .


Chemical Reactions Analysis

The reactivity of pyrrolidine compounds can be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine compounds can be influenced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Anticancer Activity

The pyrrolidine ring is known for its presence in bioactive molecules with target selectivity, particularly in cancer treatment. The steric factors and stereochemistry of the pyrrolidine derivatives can significantly influence their biological activity, including anticancer properties . The compound could be explored for its efficacy against different cancer cell lines, leveraging its potential to interact with enantioselective proteins.

Antiviral Agents

Indole derivatives, which share structural similarities with the pyridine moiety of the compound, have shown significant antiviral activities . This suggests that (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone could be investigated for its potential as an antiviral agent, possibly offering a new avenue for treating viral infections.

Antidiabetic Applications

Compounds with a pyrrolidine structure have been reported to reduce blood glucose levels, which can be beneficial in the treatment of diabetes and related disorders . Research into the applications of this compound could focus on its potential to modulate blood glucose levels and its use in diabetes management.

Antimicrobial Potential

Imidazole-containing compounds, which are structurally related to pyrrolidine derivatives, have demonstrated good antimicrobial potential . This suggests that the compound could be studied for its antimicrobial efficacy, possibly leading to the development of new antimicrobial drugs.

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This suggests that the exploration of new pyrrolidine compounds with different biological profiles is a promising direction for future research .

properties

IUPAC Name

(3-pyridin-4-yloxypyrrolidin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-14(13-2-1-9-19-13)16-8-5-12(10-16)18-11-3-6-15-7-4-11/h1-4,6-7,9,12H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPWIWGIGDMVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone

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